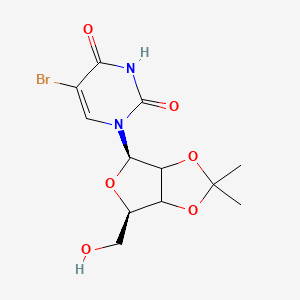

5-Bromo-2',3'-O-isopropylideneuridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54503-61-6 |

|---|---|

Molecular Formula |

C12H15BrN2O6 |

Molecular Weight |

363.16 g/mol |

IUPAC Name |

5-bromo-1-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H15BrN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7?,8?,10-/m1/s1 |

InChI Key |

BNOWIBTXEKPNGG-NPDIDSPYSA-N |

Isomeric SMILES |

CC1(OC2[C@H](O[C@H](C2O1)N3C=C(C(=O)NC3=O)Br)CO)C |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Br)CO)C |

Origin of Product |

United States |

Applications in Molecular Biology Research Methodologies

Nucleic Acid Labeling and Detection

The introduction of a bromine atom at the C5 position of uridine (B1682114) confers unique properties to the nucleoside, making it an effective label for tracking and isolating nucleic acids. This labeling is often achieved by incorporating its derivative, 5-bromouridine (B41414) (BrU), into RNA.

Incorporation into RNA for Synthesis and Structure-Function Studies

5-Bromo-2',3'-O-isopropylideneuridine is an essential precursor for the synthesis of RNA oligonucleotides containing 5-bromouridine. The isopropylidene group protects the ribose, enabling the efficient chemical synthesis of modified RNA strands. Following synthesis and deprotection, these BrU-containing RNAs are utilized in various studies. For example, the presence of the bulky bromine atom can be used to probe the structural and functional roles of specific uridine residues within an RNA molecule. wikipedia.orgbiosyn.com Studies have shown that the substitution of uridine with 5-bromouridine can impact processes like pre-mRNA splicing, indicating that specific uridines are critical for the splicing reaction. wikipedia.org Furthermore, BrU-modified RNA is instrumental in crystallographic studies to solve the three-dimensional structures of RNA and RNA-protein complexes due to the heavy atom's ability to aid in phase determination. biosyn.com

Use in In Situ Hybridization and Microarray Analysis

While direct use of this compound in these techniques is not typical, the brominated nucleic acids derived from it are valuable. The related compound, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), is widely used to generate labeled DNA probes for fluorescence in situ hybridization (FISH). nih.gov These probes, containing brominated nucleosides, can be detected with high specificity by anti-BrdU antibodies, allowing for the visualization of specific chromosome regions. nih.govsigmaaldrich.com This principle extends to microarray analysis, where brominated nucleic acids can be used for the detection and quantification of specific sequences.

Application in Gene Expression Analysis and RNA Processing Studies

The incorporation of 5-bromouridine into newly synthesized RNA is a powerful method for studying gene expression and RNA processing. By pulse-labeling cells with BrU, researchers can specifically capture and analyze the transcriptome at a given point in time. nih.govnih.gov This technique, often coupled with immunoprecipitation and deep sequencing (termed BRIC-seq), allows for the measurement of RNA half-lives on a genome-wide scale. wikipedia.org This approach provides insights into the dynamics of RNA production and degradation, which are key aspects of gene regulation. nih.govnih.gov Furthermore, studies on the in vitro splicing of pre-mRNA containing BrU have revealed that the substitution can inhibit the splicing process, highlighting the importance of uridine residues in the function of the spliceosome. wikipedia.orgnih.gov

| Technique | Application | Key Finding | Reference |

| BRIC-seq | Measuring RNA half-life | Enables genome-wide analysis of RNA stability. | wikipedia.org |

| In vitro splicing assay | Studying pre-mRNA processing | Substitution of U with BrU can inhibit splicing. | wikipedia.org |

| Immunoprecipitation | Isolation of newly synthesized RNA | Allows for the specific capture of labeled RNA for downstream analysis. | nih.gov |

Enzymatic Incorporation of 5-Bromouridine-5'-triphosphate (BrUTP)

While this compound is a precursor for chemical synthesis, its deprotected and phosphorylated form, 5-bromouridine-5'-triphosphate (BrUTP), is a substrate for RNA polymerases. mdpi.com BrUTP can be microinjected into living cells, where it is incorporated into nascent RNA transcripts. nih.govresearchgate.net These BrU-labeled RNAs can then be detected using specific antibodies, allowing for the visualization of transcription sites within the cell nucleus. nih.govcancer.gov This method provides a snapshot of transcriptional activity and has been used to study the spatial organization of transcription and splicing in situ. nih.gov The enzymatic incorporation of BrUTP is a cornerstone for methods that aim to label and purify newly synthesized RNA for subsequent analysis. nih.govcaymanchem.com

PCR Synthesis of DNA Labeled with Brominated Nucleosides

The polymerase chain reaction (PCR) can be used to generate DNA fragments labeled with brominated nucleosides. wikipedia.orgkhanacademy.orgnih.gov By substituting deoxythymidine triphosphate (dTTP) with its brominated analog, 5-bromo-2'-deoxyuridine triphosphate (BrdUTP), in the PCR mixture, the resulting amplicons will contain BrdU. thermofisher.com These labeled DNA molecules have several applications. They can serve as probes in hybridization-based assays like Southern blotting and FISH. nih.gov Additionally, DNA labeled with 5-bromo-2'-deoxycytidine (B85790) (BrdC) has been used to study DNA damage, as it can act as a photosensitizer. rsc.org A notable application involves creating artificial plasmids labeled with BrdU to study DNA strand breaks, which are critical markers of cytotoxicity in cancer therapies. nih.gov

| Labeled Nucleoside | Incorporation Method | Application | Reference |

| 5-bromo-2'-deoxyuridine (BrdU) | PCR | Creating labeled DNA probes for FISH | nih.gov |

| 5-bromo-2'-deoxyuridine (BrdU) | PCR | Quantifying DNA strand breaks | nih.gov |

| 5-bromo-2'-deoxycytidine (BrdC) | PCR | Photosensitizer for studying DNA damage | rsc.org |

Probing Nucleic Acid-Protein Interactions

The study of interactions between nucleic acids and proteins is fundamental to understanding many cellular processes. nih.govthermofisher.com 5-bromouridine, derived from precursors like this compound, is a valuable tool in this area due to its photoreactive properties. caymanchem.combertin-bioreagent.com When RNA containing 5-bromouridine is exposed to UV light, the bromine atom can be excited, leading to the formation of a covalent cross-link with nearby amino acid residues in a binding protein. caymanchem.comnih.gov This "zero-length" cross-linking is highly specific and provides direct evidence of an interaction. Following cross-linking, the protein-RNA complex can be isolated and the identity of the cross-linked protein and the precise site of interaction on the RNA can be determined. nih.gov This technique has been instrumental in mapping the binding sites of proteins on various RNAs, including viral RNAs and components of the translational and splicing machinery. nih.govscienceopen.com

Photo-Cross-linking Techniques with Halogenated Nucleosides

Halogenated nucleosides, such as 5-bromouridine (BrU), are widely used as photo-cross-linking agents to investigate RNA-protein interactions. nih.gov The technique relies on the photochemical properties of the carbon-bromine bond at the 5-position of the uracil (B121893) ring. Upon excitation with UV light, typically at wavelengths around 308 nm, the BrU residue can form a covalent bond with amino acid side chains in close proximity. nih.govnih.gov This process "freezes" the transient interaction between an RNA molecule and its binding protein, creating a stable, cross-linked complex that can be isolated and analyzed.

The use of halogenated pyrimidines is advantageous because they can be incorporated into RNA sequences during chemical synthesis or in vitro transcription. glenresearch.comresearchgate.net The resulting modified RNA often retains its biological activity and binding affinity for its protein partners. The cross-linking is highly specific, occurring only where the BrU is positioned and only upon UV irradiation, providing both spatial and temporal control over the experiment. glenresearch.com This method is particularly effective for identifying direct contact points within a nucleoprotein complex. nih.gov

Elucidating Protein Binding Sites and Conformational Changes

Photo-cross-linking with 5-bromouridine is a powerful method for precisely mapping the contact interfaces between RNA and proteins. By strategically substituting specific uridine residues with BrU in an RNA sequence of interest, researchers can pinpoint which parts of the RNA are in direct contact with the protein.

A classic example of this application is the study of the interaction between the bacteriophage R17 coat protein and its RNA operator. In this research, an RNA analog containing 5-bromouridine at a specific position was synthesized. nih.govnih.gov This modified RNA was allowed to form a complex with the coat protein. Upon irradiation with a laser at 308 nm, a high-yield cross-link was formed between the RNA and the protein. nih.gov To identify the exact point of contact on the protein, the cross-linked complex was digested with trypsin. The resulting peptide still attached to the RNA was then sequenced, revealing that the cross-link occurred specifically at tyrosine 85 of the coat protein. nih.govnih.gov This finding was confirmed by a control experiment where a mutant protein with serine replacing tyrosine 85 showed binding but no photo-cross-linking. nih.gov This demonstrated conclusively that tyrosine 85 is a key contact point in the RNA-protein interface.

Table 1: Research Findings on R17 Coat Protein-RNA Interaction using 5-Bromouridine Photo-Cross-linking

| Parameter | Finding | Source |

| Technique | Photo-cross-linking with 5-bromouridine substituted RNA | nih.gov, nih.gov |

| Target System | Bacteriophage R17 coat protein and its RNA operator | nih.gov, glenresearch.com |

| UV Wavelength | 308 nm (Xenon chloride excimer laser) | nih.gov, nih.gov |

| Identified Contact | Tyrosine 85 of the coat protein | nih.gov, nih.gov |

| Specificity | Cross-linking is preferential to electron-rich amino acids like tyrosine | nih.gov, nih.gov |

Development of Fluorescent Nucleoside Probes

The development of fluorescent nucleoside analogs has revolutionized the study of RNA structure, function, and dynamics. These probes, when incorporated into RNA, act as reporters, providing real-time information about their local environment, conformational changes, and interactions with other molecules. nih.govnih.gov Protected precursors like this compound are ideal starting materials for the synthesis of these sophisticated molecular tools.

Utility in RNA Folding and Recognition Studies

Once an environmentally sensitive fluorescent uridine analog is enzymatically or chemically incorporated into an RNA molecule, it becomes a powerful tool for studying complex biological processes. acs.org These probes allow researchers to monitor RNA folding pathways and the recognition of RNA by proteins or other nucleic acids in real-time. nih.govrsc.org

For instance, a change in fluorescence can signal a conformational switch in the RNA, such as the formation of a hairpin, a pseudoknot, or a tertiary interaction. Similarly, the binding of a protein to the RNA can alter the local environment of the probe, leading to a detectable change in its fluorescent signal. This approach provides insights into the dynamics of these processes that are often difficult to obtain with static structural methods. Techniques like Förster Resonance Energy Transfer (FRET), using pairs of probes, can provide distance information within an RNA molecule or between RNA and a binding partner. nih.gov

Table 2: Examples of Fluorescent Probes for RNA Studies

| Probe Type | Principle | Application | Source |

| Environmentally Sensitive Probes | Fluorescence changes based on local hydrophobicity/stacking | RNA folding, ligand binding | acs.org |

| Molecular Beacons | Hairpin probe with a fluorophore/quencher pair that fluoresces upon binding to a target sequence | RNA detection in vitro and in vivo | researchgate.net |

| FRET Probes | Energy transfer between two fluorophores (donor and acceptor) reports on the distance between them | Measuring intramolecular and intermolecular distances | nih.gov |

| Aptamer-based Probes | An RNA aptamer binds a specific small molecule fluorophore, causing it to fluoresce | Imaging RNA in living cells | rndsystems.com |

Investigating RNA Metabolism and Function

Understanding the lifecycle of RNA, from its synthesis to its eventual degradation, is fundamental to cell biology. Halogenated nucleosides provide a means to specifically label and track newly synthesized RNA, offering a window into the mechanisms of transcription and RNA processing.

Inhibition of RNA Synthesis Mechanisms

While not a classical inhibitor in the sense of completely halting transcription, 5-bromouridine (BrU) acts as a label that can be used to measure the rate of RNA synthesis. nih.govnih.gov When introduced to cells, BrU is taken up and converted into 5-bromouridine triphosphate (BrUTP). Cellular RNA polymerases then incorporate BrUTP into newly transcribed RNA in place of UTP. nih.gov This method provides a snapshot of the transcriptional activity within a cell over a defined period.

Table 3: Steps in BrU-IP for Measuring RNA Synthesis

| Step | Description | Source |

| 1. Labeling | Cells are incubated with 5-bromouridine (BrU) for a short period (e.g., 1 hour), which is incorporated into new RNA. | nih.gov |

| 2. RNA Extraction | Total RNA, containing both pre-existing and newly synthesized BrU-labeled RNA, is isolated from the cells. | nih.gov |

| 3. Immunoprecipitation (IP) | An anti-BrU antibody is used to capture and isolate the BrU-labeled RNA from the total RNA pool. | nih.gov, nih.gov |

| 4. Analysis | The captured RNA is purified and analyzed by RT-qPCR or sequencing to quantify specific newly synthesized transcripts. | nih.gov, nih.gov |

Studies on RNA Stability and Turnover

A fundamental question in gene expression is understanding the mechanisms that control the lifespan of RNA molecules within a cell. The stability of messenger RNA (mRNA), for instance, is a key determinant of the amount of protein produced. To study RNA stability, researchers employ pulse-chase labeling techniques.

5-Bromouridine (BrU) is a widely used label for newly synthesized RNA. nih.govresearchgate.netspringernature.com Cells are "pulsed" with BrU, which is taken up and incorporated into nascent RNA transcripts. nih.govpnas.org Subsequently, the cells are "chased" with a large excess of unlabeled uridine, effectively stopping the incorporation of BrU. By isolating RNA at different time points during the chase and quantifying the amount of BrU-labeled RNA remaining, researchers can determine the degradation rate, or half-life, of specific RNA molecules. springernature.com

The BrU-labeled RNA can be specifically isolated from the total RNA population through immunoprecipitation using antibodies that recognize the brominated uracil base. nih.govnih.gov This technique, known as BrU-immunoprecipitation (BrU-IP), allows for the enrichment of newly synthesized RNA. nih.gov The isolated RNA can then be analyzed by various methods, such as quantitative reverse transcription PCR (qRT-PCR) or next-generation sequencing (BrU-IP-seq), to determine the stability of individual transcripts or to obtain a global view of RNA turnover rates across the entire transcriptome. nih.govspringernature.com

Table 1: Comparison of RNA Labeling Reagents for Studying RNA Stability

| Feature | 5-Bromouridine (BrU) | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) |

| Detection Method | Antibody-based (Immunoprecipitation) | Click Chemistry | Thiol-specific biotinylation |

| Toxicity | Generally considered low | Can exhibit some toxicity | Can be toxic at higher concentrations |

| Cellular Uptake | Efficient | Efficient | Efficient |

| Application | Pulse-chase experiments for RNA half-life determination | Labeling of nascent RNA for imaging and sequencing | In vivo crosslinking and sequencing |

This table provides a comparative overview of commonly used uridine analogs for labeling and studying RNA dynamics.

Mechanisms of RNA Interference (RNAi)

RNA interference (RNAi) is a natural process of gene silencing in which small interfering RNAs (siRNAs) guide the degradation of complementary mRNA molecules. The specificity and efficiency of RNAi are of great interest for both basic research and therapeutic applications. Chemical modifications to siRNAs are often introduced to enhance their stability, potency, and to reduce off-target effects. nih.govfrontiersin.orgnih.gov

The incorporation of 5-bromouridine into siRNA duplexes has been explored to probe the structural and functional requirements of the RNAi machinery. Studies have investigated the effect of placing 5-bromouridine at various positions within the guide or passenger strand of an siRNA. The bulky bromine atom can introduce steric hindrance and alter the local conformation of the RNA duplex, providing insights into how the RNA-induced silencing complex (RISC) interacts with the siRNA.

Some research has indicated that the presence of 5-bromouridine in an siRNA can, in some instances, reduce its silencing activity. This finding suggests that the RNAi machinery is sensitive to modifications within the seed region of the siRNA guide strand, which is critical for target recognition. researchgate.net Such studies are crucial for designing more effective and specific siRNA-based therapeutics by defining the permissible and non-permissible sites for chemical modification.

Table 2: Impact of 5-Bromouridine Modification on siRNA Properties

| Property | Observation | Implication for RNAi Studies |

| Silencing Activity | Can be reduced depending on the position of modification. | Highlights the sensitivity of the RISC complex to modifications in the siRNA guide strand. |

| Off-Target Effects | Can potentially be altered by modifying the seed region. | Provides a tool to study and potentially control unwanted gene silencing. rsc.org |

| Structural Perturbation | The bromine atom can alter local duplex conformation. | Useful for structure-activity relationship studies of siRNA-RISC interactions. |

This interactive table summarizes the observed effects of incorporating 5-bromouridine into siRNAs and their implications for understanding the mechanism of RNA interference.

Application in Aptamer Design and Characterization

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a wide range of target molecules with high affinity and specificity. insights.bio They are often referred to as "chemical antibodies" and have applications in diagnostics, therapeutics, and as research tools.

The synthesis of aptamers with enhanced properties, such as improved stability against nucleases and increased binding affinity, often involves the incorporation of modified nucleotides. insights.bio this compound serves as a precursor for the synthesis of 5-bromouridine-containing RNA aptamers.

Moreover, modified aptamers can be functionalized with other molecules, such as biotin (B1667282) or fluorescent dyes, for detection and purification purposes. researchgate.net The synthesis of these functionalized aptamers relies on the robust chemistry of solid-phase oligonucleotide synthesis, for which protected nucleoside precursors like this compound are essential.

Structural Biology Investigations of 5 Bromo 2 ,3 O Isopropylideneuridine and Analogs

X-ray Crystallography of Modified Oligonucleotides

X-ray crystallography stands as a cornerstone technique for determining the precise three-dimensional structure of molecules, including modified oligonucleotides. For compounds like 5-Bromo-2',3'-O-isopropylideneuridine, this method provides invaluable data on atomic coordinates, bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.

Role of Bromine in Crystallographic Phase Determination (Anomalous Scattering)

A significant challenge in X-ray crystallography is the "phase problem," where the phases of the diffracted X-rays are lost during measurement. The incorporation of heavy atoms, such as bromine, into a molecule is a powerful strategy to overcome this issue through the phenomenon of anomalous scattering. nih.gov

When the energy of the incident X-ray beam is close to the absorption edge of an atom, the atom's scattering factor becomes a complex number, introducing a phase shift to the scattered wave. csic.es This effect, known as anomalous dispersion, causes a breakdown of Friedel's Law, which states that the intensities of diffraction spots from (h,k,l) and (-h,-k,-l) planes are equal. mit.edu In the presence of an anomalous scatterer like bromine, these intensities differ. mit.edu

This difference in intensity between Friedel pairs can be measured and used to determine the positions of the heavy atoms within the crystal structure. Once the substructure of the anomalous scatterers is known, it can be used to calculate initial phase estimates for all the measured reflections, thereby solving the phase problem and enabling the determination of the complete crystal structure. nih.gov The energy required to induce this effect in heavy and some light elements is often achievable with standard laboratory X-ray sources (like Cu Kα radiation at ~8 keV) or can be precisely tuned at a synchrotron. csic.esmit.edu

Conformational Analysis from Crystal Structures (e.g., Ribose Pucker, Glycosidic Torsion)

Crystal structures of oligonucleotides containing modified nucleosides provide a detailed picture of their local and global geometry. Two of the most important conformational parameters for a nucleoside are the pucker of the ribose sugar and the torsion angle around the glycosidic bond.

The glycosidic torsion angle (χ) describes the orientation of the nucleobase relative to the sugar. This angle determines whether the base is in a syn or anti conformation. In most natural nucleic acid structures, the anti conformation is predominant. However, modifications to the base or sugar can shift this preference. For example, the presence of a bulky substituent like bromine at the 8-position of purines often favors the syn conformation. nih.gov The conformation of the sugar ring and the glycosidic torsion angle are often correlated. nih.gov

Table 1: Key Conformational Parameters in Nucleoside Structure

| Parameter | Description | Common Conformations | Typical Helical Form |

|---|---|---|---|

| Ribose Pucker | The out-of-plane bending of the furanose ring atoms. | C3'-endo (North), C2'-endo (South) | A-form (RNA), B-form (DNA) |

| Glycosidic Torsion (χ) | Rotation around the N-C1' bond connecting the base to the sugar. | anti, syn | anti in A- and B-forms |

Spectroscopic and Computational Approaches to Structural Characterization

While X-ray crystallography provides static, solid-state structures, spectroscopic and computational methods offer complementary information about the dynamic and solution-state conformations of modified nucleosides.

Infrared Multiple Photon Dissociation (IRMPD) Action Spectroscopy

Infrared multiple photon dissociation (IRMPD) is a mass spectrometry-based technique used for the structural elucidation of gas-phase ions. wikipedia.org In this method, ions trapped in a mass spectrometer are irradiated with an infrared laser. wikipedia.org When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual fragmentation. wikipedia.org An IRMPD spectrum is generated by plotting the fragmentation efficiency as a function of the laser wavelength, which provides a vibrational spectrum of the ion. wikipedia.orgnih.gov

This technique is particularly valuable for studying modified biomolecules, as the vibrational frequencies are highly sensitive to molecular structure, including the nature and location of chemical modifications. researchgate.net For oligonucleotides, the phosphodiester backbone has a high IR absorptivity, facilitating efficient dissociation. nih.gov IRMPD can distinguish between isomers and provide detailed information on the conformation of the sugar-phosphate backbone and the nucleobase. nih.gov While specific IRMPD studies on this compound are not widely reported, the technique is a powerful tool for probing the gas-phase structure of such modified nucleosides and identifying the structural impact of the bromine and isopropylidene modifications. researchgate.net

NMR Spectroscopy for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the three-dimensional structure and dynamics of molecules in solution, which often better represents their physiological environment. For nucleosides and oligonucleotides, several NMR parameters are used to define their conformation.

The ribose sugar pucker can be determined by analyzing homonuclear proton-proton (¹H-¹H) coupling constants (J-couplings) within the sugar ring. northwestern.edu The magnitudes of J(H1'-H2') and J(H3'-H4') are particularly informative: a small J(H1'-H2') indicates a preference for the N-type (C3'-endo) conformation, characteristic of RNA, while a large J(H1'-H2') suggests a preference for the S-type (C2'-endo) conformation. northwestern.edu Intermediate values point to an equilibrium between the two states. northwestern.edu Furthermore, ¹³C chemical shifts of the ribose carbons, especially C1' and C4', are also sensitive to the sugar pucker. nih.gov

The glycosidic torsion angle (χ) can be probed using the Nuclear Overhauser Effect (NOE), which measures through-space interactions between protons. The intensity of the NOE cross-peak between the base proton (H6 in pyrimidines) and the sugar protons (H1', H2') provides information about their proximity and thus the χ angle. mdpi.com

Table 2: NMR Parameters for Nucleoside Conformational Analysis

| NMR Parameter | Structural Information | N-type (C3'-endo) Signature | S-type (C2'-endo) Signature |

|---|---|---|---|

| J(H1'-H2') | Ribose Pucker | Small coupling constant | Large coupling constant |

| J(H3'-H4') | Ribose Pucker | Large coupling constant | Small coupling constant |

| ¹³C Chemical Shifts | Ribose Pucker | Characteristic shifts for C1', C4' | Different characteristic shifts for C1', C4' |

| NOE (Base H to Sugar H) | Glycosidic Torsion | Specific NOE patterns for syn vs. anti | Specific NOE patterns for syn vs. anti |

Influence of Modifications on Nucleic Acid Conformation

Chemical modifications to the sugar or base of a nucleoside can profoundly influence the conformation and stability of the resulting nucleic acid duplex or other higher-order structures. researchgate.net The modifications in this compound—the 5-bromo group on the uracil (B121893) base and the 2',3'-O-isopropylidene group on the ribose—are expected to have distinct structural consequences.

The 2',3'-O-isopropylidene group locks the ribose into a more rigid conformation, restricting the C2'-C3' bond rotation. This generally shifts the sugar pucker equilibrium. The presence of substituents at the 2'-position, such as the 2'-hydroxyl in RNA, typically favors the C3'-endo (N-type) pucker, which is a key determinant of the A-form helical structure. glenresearch.comresearchgate.net The bulky isopropylidene group, bridging the 2' and 3' oxygens, is expected to strongly influence this preference.

Effects on RNA Secondary and Tertiary Structure (e.g., tRNA Folding)

The precise three-dimensional structure of RNA is critical for its biological function, including catalysis, regulation, and information transfer. The incorporation of modified nucleosides like this compound can induce significant alterations in RNA secondary and tertiary folding. These effects stem from two primary features of the molecule: the conformationally restricted sugar ring and the bulky, electronegative substituent on the base.

The 5-bromo substituent also influences RNA structure. Research on DNA:RNA hybrid microhelices containing 5-bromouridine (B41414) revealed that the bromine atom destabilizes its local base pair and leads to a notable increase in the rise parameter, effectively altering the helical geometry. researchgate.net Furthermore, functional assays have shown that the substitution of uridines with 5-bromouridine (BrU) can inhibit the splicing of pre-mRNA. wikipedia.org This inhibition suggests that the modification interferes with the formation of the specific secondary and tertiary structures within the spliceosome that are essential for its catalytic activity. While not directly studying tRNA, these findings imply that incorporating this compound into a complex RNA molecule like a tRNA would likely disrupt its intricate L-shaped tertiary structure by altering local helical parameters and preventing the formation of critical tertiary contacts, thereby affecting its folding and function.

| Feature of this compound | Observed Structural Effect | Functional Implication | Reference |

| 2',3'-O-isopropylidene group | Constrains ribose pucker (e.g., towards C(2')-exo/C(3')-exo) | Alters RNA backbone trajectory, potentially disrupting native folds | nih.gov |

| 5-Bromo substituent | Destabilizes local base pair in a helix | Can interfere with processes requiring precise RNA structure, such as pre-mRNA splicing | researchgate.netwikipedia.org |

| 5-Bromo substituent | Increases helical rise parameter in DNA:RNA hybrids | Modifies overall helical geometry | researchgate.net |

Impact on Base Pairing and Stacking Interactions

The fidelity of genetic information transfer and the stability of RNA structures rely heavily on canonical Watson-Crick base pairing and stabilizing stacking interactions between adjacent bases. The introduction of this compound can perturb both of these fundamental interactions.

The primary impact of the 5-bromouracil (B15302) base is its potential for mutagenic mispairing. 5-Bromouracil is known to exist in different tautomeric forms. While the common keto form pairs with adenine (B156593) as expected, the enol and ionized forms are complementary to guanine (B1146940). wikipedia.org This tautomeric ambiguity allows 5-bromouridine to form a wobble base pair with guanosine (B1672433) (G-BrU). This mispairing can disrupt the regular Watson-Crick geometry of an RNA duplex, introducing a local distortion that could be propagated along the helix, affecting recognition by proteins or other nucleic acids. Computational studies have quantified the destabilizing effect of the bromine atom; its inclusion in a U-A pair within a DNA:RNA microhelix was shown to weaken the interaction. researchgate.net

| Tautomeric Form of 5-Bromouracil | Base Pairing Partner | Consequence for RNA Structure | Reference |

| Keto | Adenine (A) | Forms a standard, albeit potentially weakened, base pair | researchgate.netwikipedia.org |

| Enol / Ion | Guanine (G) | Induces a G-U wobble-like mispair, causing local structural distortion | wikipedia.org |

Base stacking, which arises from van der Waals and electrostatic interactions between the planar surfaces of adjacent nucleobases, is a major stabilizing force in RNA. The bulky and electron-withdrawing bromine atom at the C5 position can significantly alter these interactions. The increased size of the base can cause steric hindrance, preventing optimal stacking with neighboring bases. Furthermore, the electronic properties of the brominated ring can change the electrostatic potential, affecting the stacking energy. In structural studies of 8-bromo-2',3'-O-isopropylideneadenosine, a related modified nucleoside, one of its crystal forms showed a complete absence of stacking interactions between adjacent bases, highlighting the disruptive potential of such modifications. nih.gov The constrained sugar conformation imposed by the isopropylidene group would further limit the ability of the nucleoside to adopt an optimal geometry for stacking within a helix.

Glycosidic Bond Stability in Halogenated Nucleosides

The N-glycosidic bond, which links the nucleobase to the ribose sugar, is a key covalent linkage whose stability is crucial for the integrity of nucleic acids. This bond is susceptible to hydrolysis, particularly under acidic conditions. ttu.eettu.ee The stability of the glycosidic bond in this compound is influenced by competing factors related to its unique chemical structure.

The presence of a halogen at the C5 position of a pyrimidine (B1678525) ring generally decreases the stability of the N-glycosidic bond. Bromine is an electron-withdrawing group, which reduces the electron density of the pyrimidine ring. This electronic effect makes the ring a better leaving group, thereby facilitating the acid-catalyzed hydrolysis of the glycosidic bond. ttu.ee Consequently, 5-bromodeoxyuridine is known to be hydrolyzed more readily than its parent compound, deoxyuridine. ttu.ee

Conversely, the nature of the sugar moiety plays a significant role in glycosidic bond stability. Ribonucleosides are substantially more resistant to acid hydrolysis than their 2'-deoxyribonucleoside counterparts—often by a factor of 100 to 1000. ttu.ee The presence of the 2'-hydroxyl group in ribose provides a stabilizing inductive effect. Therefore, in 5-bromouridine (the ribonucleoside component of the title compound), the inherent stability of the ribose-base linkage counteracts the destabilizing effect of the 5-bromo substituent.

| Factor | Influence on N-Glycosidic Bond Stability | Mechanism | Reference |

| 5-Bromo substituent | Decreases stability | Electron-withdrawing nature makes the pyrimidine ring a better leaving group | ttu.ee |

| Ribose Sugar (vs. Deoxyribose) | Increases stability | Inductive effect of the 2'-hydroxyl group | ttu.ee |

| Sugar Conformation (e.g., fixed by isopropylidene) | Modulates stability | Specific pentose (B10789219) conformation can alter the rate of hydrolysis | ttu.ee |

Biochemical and Enzymatic Transformations Involving 5 Bromouridine and Analogs

Substrate Recognition by Nucleotide Metabolism Enzymes

The metabolic fate of 5-bromouridine (B41414) is dictated by its interactions with enzymes of the nucleotide salvage pathway. These enzymes can either tolerate the C5 modification or exhibit a high degree of specificity that excludes such analogs.

Nucleoside kinases are essential for phosphorylating nucleosides to their corresponding monophosphates, a critical step in their activation. The phosphorylation of 5-bromouridine to 5-bromouridine monophosphate is a key transformation. Studies have shown that uridine-cytidine kinases can phosphorylate 5-bromouridine. The efficiency of this phosphorylation can, however, be influenced by the presence of the bulky bromine atom.

Conversely, nucleotide phosphatases are responsible for the dephosphorylation of nucleotides. The presence of the 5-bromo substituent can affect the rate of dephosphorylation, although specific studies on the direct interaction of 5-bromouridine nucleotides with a wide array of phosphatases are not extensively detailed in the available literature. The focus has often been on the kinase-mediated activation.

Enzymatic Halogenation Reactions

While 5-bromo-2',3'-O-isopropylideneuridine is already halogenated, the broader context of enzymatic halogenation provides insight into the natural synthesis of such compounds. Halogenases are a class of enzymes capable of incorporating halogen atoms into organic molecules. Specifically, flavin-dependent halogenases are known to catalyze the halogenation of various substrates, including nucleosides. While the direct enzymatic bromination of uridine (B1682114) at the C5 position is a known biotransformation, the use of this compound itself as a substrate for further halogenation is not a typical biological reaction.

Transglycosylation Reactions Catalyzed by Nucleoside Phosphorylases

Nucleoside phosphorylases are key enzymes in the salvage pathway that catalyze the reversible phosphorolysis of nucleosides to their respective bases and ribose-1-phosphate. Uridine phosphorylase can recognize 5-bromouridine as a substrate. This enzymatic reaction can be exploited for the synthesis of other 5-bromopyrimidine (B23866) nucleosides through transglycosylation, where the ribosyl group from 5-bromouridine is transferred to a different base. The efficiency of 5-bromouridine as a substrate for uridine phosphorylase is somewhat lower than that of the natural substrate, uridine.

| Enzyme | Substrate | Relative Activity (%) |

| Uridine Phosphorylase | Uridine | 100 |

| Uridine Phosphorylase | 5-Bromouridine | 67 |

This table presents the relative activity of uridine phosphorylase with uridine and 5-bromouridine as substrates, highlighting the enzyme's ability to process the halogenated analog, albeit with reduced efficiency.

Mechanisms of Interaction with Viral Polymerases

5-Bromouridine, in its triphosphate form (5-BrUTP), can act as a substrate for viral RNA-dependent RNA polymerases. The incorporation of 5-BrUTP into the viral RNA can lead to increased mutation rates, a phenomenon known as lethal mutagenesis. The mechanism involves the misincorporation of guanosine (B1672433) triphosphate (GTP) opposite the incorporated 5-bromouracil (B15302) base during subsequent rounds of replication, due to the tautomeric properties of 5-bromouracil which can mimic cytosine. This targeted increase in mutations can push the viral population beyond a sustainable error threshold, leading to a collapse of the viral population.

| Viral Polymerase | Substrate Analog | Effect |

| Poliovirus RNA Polymerase | 5-Bromo-2'-deoxyuridine (B1667946) triphosphate | Incorporation into viral RNA, leading to increased mutagenesis |

This table illustrates the effect of a 5-bromouridine analog on a viral polymerase, a mechanism that is central to its potential antiviral activity.

Enzymatic Glycosylation of 5-Bromouridine

Enzymatic glycosylation of nucleosides involves the attachment of sugar moieties to the nucleobase or the ribose sugar. While the glycosylation of the ribose moiety of 5-bromouridine is not a commonly studied transformation, the enzymatic transfer of the entire ribosyl group is central to the transglycosylation reactions discussed earlier. The synthesis of 5-bromouridine itself can be achieved through enzymatic glycosylation, where 5-bromouracil is combined with a ribose donor, catalyzed by a nucleoside phosphorylase.

Computational Studies and Molecular Modeling

Quantum Chemical Calculations for Structural Properties

Quantum chemical calculations are employed to elucidate the fundamental electronic and geometric properties of 5-Bromo-2',3'-O-isopropylideneuridine. These studies provide a basis for understanding its reactivity and intermolecular interactions.

The Molecular Electrostatic Potential (MEP) surface is a crucial descriptor for predicting the chemical reactivity and interaction sites of a molecule. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

For this compound, the MEP surface would highlight several key features:

Negative Potential Regions: Strong negative potentials (typically colored red) are expected around the oxygen atoms of the carbonyl groups (C2=O and C4=O) and the N3 atom of the uracil (B121893) ring, as well as the ether oxygens of the isopropylidene group. These regions are indicative of lone pair electrons and represent primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.netias.ac.in

Positive Potential Regions: Positive potential regions (typically colored blue) are generally found around the hydrogen atoms attached to nitrogen (N3-H), which are strong hydrogen bond donors. nih.gov

The σ-hole: A significant feature introduced by the bromine atom at the C5 position is the presence of a region of positive electrostatic potential on the outermost portion of the bromine atom, along the C-Br axis. This phenomenon, known as a "sigma-hole," allows the bromine to act as a halogen bond donor, a highly directional, non-covalent interaction. ias.ac.in The incorporation of a halogen atom affects the electronic distribution of the entire molecule. nih.gov For instance, in related halogenated uracil derivatives, the N-H groups become more positive, enhancing their capacity as hydrogen bond donors compared to their non-halogenated counterparts. nih.gov

The analysis of the MEP surface is fundamental for understanding how this compound will be recognized by biological receptors, as electrostatic complementarity is a key driver of molecular recognition. nih.gov

| Molecular Region | Expected MEP Feature | Predicted Interaction Type |

| Carbonyl Oxygens (C2=O, C4=O) | Negative Potential (Red) | Hydrogen Bond Acceptor, Metal Coordination |

| Uracil N3-H | Positive Potential (Blue) | Hydrogen Bond Donor |

| C5-Bromine Atom | Positive σ-hole (White/Blue) | Halogen Bond Donor |

| Isopropylidene Group | Near-Neutral (Green) | Hydrophobic/Van der Waals Interactions |

Ab initio quantum mechanical methods are used to study the intrinsic properties of molecules and their interactions without reliance on empirical parameters. researchgate.net Studies on halogenated nucleobases, particularly uracil, provide foundational data for understanding how this compound might behave in a nucleic acid context. nih.gov

The halogenation at the C5 position of uracil significantly influences its hydrogen-bonding capabilities and the stability of the base pairs it forms. nih.gov

Enhanced Hydrogen Bonding: Ab initio calculations have demonstrated that C5-halogenation on uracil makes the N3-H proton more acidic. This leads to a more positive electrostatic potential on the N-H group, thereby strengthening its ability to act as a hydrogen bond donor in a Watson-Crick base pair with adenine (B156593). nih.gov

Halogen Bonding: Beyond classical hydrogen bonds, the bromine atom can participate in halogen bonds (C-Br···O or C-Br···N), which can contribute to the stability of nucleic acid structures and protein-ligand complexes. nih.govnih.gov The strength and geometry of these interactions can be precisely characterized using high-level ab initio calculations. nih.gov

Comprehensive ab initio studies allow for the detailed characterization of the interaction energies and geometries of base pairs involving halogenated nucleosides, which is essential for predicting their impact on DNA and RNA structure and stability. nih.gov

| Interaction Parameter | Effect of C5-Bromination on Uracil | Reference |

| MEP at N3-H | Becomes more positive | nih.gov |

| Hydrogen Bond Donor Strength | Enhanced | nih.gov |

| Potential for New Interactions | Introduces Halogen Bonding capability | nih.gov |

| Base Pair Stability | Generally increased due to stronger H-bonds | nih.gov |

The biological activity of nucleoside analogues is intimately linked to their three-dimensional shape. Conformational analysis of this compound focuses on the flexibility of the molecule, particularly the sugar pucker and the orientation around the glycosidic bond.

Sugar Pucker: The furanose ring is not planar and exists in a dynamic equilibrium between different puckered conformations, most commonly the C2'-endo and C3'-endo forms. The bulky 2',3'-O-isopropylidene group restricts this flexibility, often locking the sugar into a specific conformation. For example, in the related compound 8-bromo-2',3'-O-isopropylideneadenosine, different crystal forms revealed both a planar sugar moiety and a C2'-endo conformation, demonstrating that solid-state packing can influence structure. nih.gov

Glycosidic Bond Rotation: The orientation of the bromouracil base relative to the ribose sugar is defined by the torsion angle around the N1-C1' glycosidic bond. This results in two main conformational families: syn and anti. The large bromine atom at the C5 position (in uracil) or C8 position (in purines) can create steric hindrance that favors the syn conformation. nih.gov

Tautomerism: The uracil moiety can theoretically exist in different tautomeric forms, such as the lactam, lactim, and double-lactim forms. Quantum chemical calculations can determine the relative energies of these tautomers. For uracil and its derivatives, the canonical diketo (lactam) form is overwhelmingly the most stable, and this is not expected to change significantly upon C5-bromination.

Computational studies can map the potential energy surface of the molecule to identify low-energy conformers and the barriers between them, providing a detailed picture of the molecule's structural dynamics. mdpi.com

Molecular Docking and Simulation of Biomolecular Interactions

Molecular docking and simulation are indispensable tools for predicting and analyzing how a ligand like this compound interacts with biological macromolecules. nih.govresearchgate.net These methods are crucial for hypothesis-driven drug discovery, helping to identify potential protein targets and elucidate mechanisms of action. nih.govnih.gov

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. d-nb.infoe-nps.or.kr For this compound, docking studies could be performed against various targets, such as viral polymerases, kinases, or structured RNA motifs.

The predicted binding mode would be governed by a combination of interactions:

Hydrogen Bonding: The uracil base can form hydrogen bonds with amino acid residues (e.g., with backbone amides or side chains of Asn, Gln, Asp, Glu) or with other nucleic acid bases. e-nps.or.kr

Halogen Bonding: The C5-bromo substituent can form a specific halogen bond with an electron-rich atom (like a backbone carbonyl oxygen or a carboxylate side chain of Asp/Glu) in the binding pocket, an interaction known to enhance binding affinity. nih.gov

Hydrophobic Interactions: The fused isopropylidene group and the methyl groups provide a significant hydrophobic surface that can interact favorably with nonpolar amino acid residues like Val, Leu, Ile, and Ala. d-nb.info

Pi-Stacking: The aromatic uracil ring can engage in π-π stacking interactions with aromatic residues such as Phe, Tyr, or Trp.

The output of a docking simulation is a set of possible binding poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net These predictions provide a structural basis for understanding ligand selectivity and for designing more potent derivatives.

| Interaction Type | Potential Interacting Partner in a Protein |

| Hydrogen Bonding | Asp, Glu, Asn, Gln, Ser, Thr, Backbone C=O/N-H |

| Halogen Bonding | Backbone C=O, Asp, Glu, Ser, Thr |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Met, Pro |

| π-π Stacking | Phe, Tyr, Trp, His |

While docking provides a static picture, computational modeling of the enzyme-substrate complex, often using molecular dynamics (MD) simulations or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, explores the dynamic nature of the interaction. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the complex over time, providing insights into the stability of the predicted binding pose, the role of water molecules, and conformational changes in the protein or ligand upon binding. This approach helps validate docking results and reveals the dynamic interplay governing molecular recognition.

QM/MM Simulations: For studying enzymatic reactions where the ligand is a substrate or an inhibitor that forms a covalent bond, QM/MM methods are employed. The reactive center (the ligand and key active site residues) is treated with a high level of quantum mechanics, while the rest of the protein is treated with classical molecular mechanics. This allows for the modeling of bond-making and bond-breaking events, the calculation of reaction energy barriers, and the elucidation of detailed catalytic or inhibitory mechanisms. nih.gov

These advanced simulations are critical for understanding not just if a molecule binds, but how it exerts its biological effect at the electronic level, providing a comprehensive model of the enzyme-substrate complex. nih.gov

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding)

Computational studies and molecular modeling have become indispensable tools for investigating the intricate world of non-covalent interactions within molecules. In the context of modified nucleosides such as this compound, these methods provide profound insights into the nature and influence of forces like halogen bonding. While direct computational studies on this compound are not extensively documented in publicly available literature, a wealth of research on structurally related 5-brominated pyrimidine (B1678525) derivatives, such as 5-bromouracil (B15302) and 5-bromocytosine (B1215235), allows for a detailed and scientifically grounded extrapolation of the expected non-covalent interaction behavior of the target compound.

Halogen bonding is a directional, non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) acts as a Lewis acid, interacting with a Lewis base such as an oxygen, nitrogen, or sulfur atom. In 5-brominated nucleosides, the bromine atom at the C5 position is a potential halogen bond donor.

Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing these interactions. Studies on 5-bromocytosine have shown that the bromine atom can form weak to moderate halogen bonds (C–Br···O) with electron-donating atoms. nih.govmdpi.com These interactions, though often weaker than conventional hydrogen bonds, play a significant role in determining the supramolecular architecture in the solid state. mdpi.com

Research on 5- and 6-halouracils has further elucidated the site-selectivity of halogen bonding. uniroma1.it Computational analyses have confirmed that the ability of the halogen atom to form these bonds is a general feature of pyrimidine nucleobases. uniroma1.it The strength of the halogen bond is influenced by the nature of the halogen, with the order being I > Br > Cl. uniroma1.it

In the case of this compound, the bromine atom at the 5-position would be the primary site for potential halogen bonding. The oxygen atoms of the carbonyl groups in the uracil ring, as well as the oxygen atoms of the isopropylidene group and the ribose moiety, could act as halogen bond acceptors in intermolecular or intramolecular interactions.

The following table summarizes findings from computational studies on related 5-bromo-pyrimidine compounds, which can be considered indicative of the potential non-covalent interactions involving this compound.

| Interacting Atoms | Interaction Type | Strength | Computational Method | Investigated Compound |

| C–Br···O | Halogen Bond | Weak to Moderate | DFT, QTAIM | 5-Bromocytosine |

| N–H···O | Hydrogen Bond | Strong | DFT, QTAIM | 5-Bromocytosine |

| C–H···O | Hydrogen Bond | Weak | X-ray Diffraction Analysis | 6-Halouracils |

This table is generated based on findings from structurally similar compounds and is intended to be illustrative of the potential interactions for this compound.

DFT studies on 5-bromouracil in water clusters have also highlighted the significant impact of the microenvironment on molecular properties, which are governed by non-covalent interactions. researchgate.netnih.gov These studies reveal that hydration can influence the tautomeric equilibrium of the molecule, a phenomenon driven by the intricate network of interactions between the solute and solvent molecules. researchgate.netnih.gov Such findings underscore the importance of considering the molecular environment when evaluating the non-covalent interactions of this compound.

While conventional hydrogen bonds involving the N-H group of the uracil base and the hydroxyl groups (if present and unprotected) are expected to be the dominant non-covalent interactions, the contribution of halogen bonding from the bromine atom is a critical factor in the fine-tuning of the molecular recognition and self-assembly processes of this compound.

Future Directions and Emerging Trends in Nucleoside Biotechnology

Development of Novel Enzymatic Transformations for Nucleoside Synthesis

The structure of 5-Bromo-2',3'-O-isopropylideneuridine is particularly relevant to these advanced synthetic strategies. The isopropylidene group is a crucial protecting group for the 2' and 3' hydroxyls of the ribose sugar, preventing unwanted side reactions during chemical modifications like the bromination of the uracil (B121893) base. umich.eduontosight.aiacs.org This protected intermediate is ideal for use in chemoenzymatic pathways where specific enzymatic transformations are desired.

A significant challenge and area of research is the ability of enzymes to accept and process substrates bearing such synthetic protecting groups. Recent studies have shown that certain polymerases can indeed tolerate and utilize nucleotides with these modifications. For instance, the template-independent RNA polymerase, polyuridine polymerase (PUP), has been shown to quantitatively incorporate pyrimidine (B1678525) triphosphates that are protected with a 2',3'-O-isopropylidene group. chemrxiv.org This finding is critical as it demonstrates the feasibility of using protected building blocks like this compound (or its triphosphate derivative) in controlled, enzymatic chain-elongation reactions, paving the way for novel de novo RNA synthesis protocols. chemrxiv.org

| Enzyme | Substrate | Key Finding | Reference |

|---|---|---|---|

| Polyuridine Polymerase (PUP) | 2',3'-O-isopropylidene-protected pyrimidine triphosphate | The enzyme quantitatively incorporated the protected nucleotide, demonstrating compatibility of the isopropylidene group with enzymatic synthesis. | chemrxiv.org |

This compatibility opens the door for designing novel enzymatic cascades where a protected intermediate like this compound can be synthesized chemically and then utilized by enzymes for subsequent steps, such as phosphorylation or polymerization, blending the robustness of chemical protection with the precision of biocatalysis.

Expanding the Scope of Modified Nucleosides for Nucleic Acid Research

Modified nucleosides are indispensable tools for probing nucleic acid structure, function, and interactions. The creation of nucleoside analogues with altered bases or sugar moieties allows researchers to investigate the fundamental mechanisms of biological processes like replication, transcription, and translation. This compound serves as a valuable precursor for generating a variety of these critical research compounds. ontosight.ai

Once the isopropylidene protecting group is removed and the ribose is potentially converted to deoxyribose, the resulting 5-bromouracil-containing nucleoside can be incorporated into DNA or RNA. The 5-bromouracil (B15302) base is a well-known analogue of thymine (B56734). wikipedia.orgsigmaaldrich.com Due to its ability to exist in different tautomeric forms, it can cause transition mutations by mispairing with guanine (B1146940) instead of adenine (B156593) during DNA replication. wikipedia.orgnih.gov This property makes 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a derivative of the title compound, a powerful experimental mutagen for genetic research. wikipedia.org

In the context of RNA, the incorporation of 5-bromouridine (B41414) (BrU) can be used to study the functional importance of specific uridine (B1682114) residues. For example, replacing uridines with BrU in a pre-mRNA transcript was found to inhibit splicing, suggesting that the chemical properties of the natural uridine base are critical for the splicing reaction. wikipedia.org The availability of this compound as a stable synthetic intermediate facilitates the production of these specialized nucleosides, thereby expanding the toolkit available for nucleic acid research. ontosight.ai

| Derived Nucleoside | Nucleic Acid Target | Research Application | Mechanism/Principle | Reference |

|---|---|---|---|---|

| 5-Bromo-2'-deoxyuridine (BrdU) | DNA | Experimental Mutagenesis | Acts as a thymine analogue that can mispair with guanine, inducing A-T to G-C point mutations. | wikipedia.orgnih.gov |

| 5-Bromouridine (BrU) | RNA | RNA Splicing Studies | Substitution for uridine can inhibit pre-mRNA splicing, revealing the functional importance of specific uridine residues. | wikipedia.org |

Advancements in Biochemical Probe Design and Application

A major trend in biotechnology is the development of highly specific probes for visualizing and quantifying cellular processes in real-time. Derivatives of this compound are central to the design of some of the most widely used biochemical probes for studying nucleic acid dynamics.

The most prominent application is the use of 5-bromo-2'-deoxyuridine (BrdU) as a marker for cell proliferation. lumiprobe.combiomol.comcaymanchem.com As an analogue of thymidine (B127349), BrdU is incorporated into the DNA of cells during the synthesis (S) phase of the cell cycle. sigmaaldrich.comnih.gov These labeled cells can then be detected with high specificity using monoclonal antibodies that recognize the incorporated BrdU. biomol.comnih.gov This technique is a cornerstone of research in developmental biology, cancer biology, and neuroscience for identifying and tracking dividing cells. biomol.comcaymanchem.comnih.gov

Similarly, the ribonucleoside analogue 5-bromouridine (BrU) is used to probe RNA synthesis and turnover. wikipedia.orgcaymanchem.com Cells fed with BrU will incorporate it into newly transcribed RNA. bertin-bioreagent.com This labeled RNA can be immunoprecipitated and quantified to measure rates of RNA synthesis or chased over time to determine the half-lives of specific transcripts. wikipedia.orgnih.gov Furthermore, because the bromo-uracil moiety is photoreactive, UV irradiation can be used to cross-link BrU-containing RNA to interacting proteins, enabling the study of dynamic RNA-protein interactions within the cell. caymanchem.combertin-bioreagent.com

The synthesis of these essential probes relies on the availability of stable, modified precursors. This compound represents an ideal starting point, where the base is already halogenated and the sugar is protected, allowing for efficient conversion into the final triphosphate or deoxynucleoside probes used in these advanced applications. ontosight.ai

| Probe | Target Molecule | Primary Application | Detection Method | Reference |

|---|---|---|---|---|

| 5-Bromo-2'-deoxyuridine (BrdU) | DNA | Labeling and tracking proliferating cells | Immunodetection with anti-BrdU antibodies | biomol.comcaymanchem.comnih.gov |

| 5-Bromouridine (BrU) / 5-Bromo-UTP | RNA | Measuring RNA synthesis rates and half-lives | Immunoprecipitation followed by sequencing or RT-qPCR | wikipedia.orgnih.gov |

| 5-Bromouridine (BrU) | RNA | Mapping RNA-protein interactions | UV-induced cross-linking followed by protein analysis | caymanchem.combertin-bioreagent.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2',3'-O-isopropylideneuridine?

- Methodology : The compound is typically synthesized via protection of the 2' and 3' hydroxyl groups of uridine with an isopropylidene group, followed by bromination at the 5-position. For example, 2',3'-O-isopropylideneuridine can be silylated at the 5'-position using tert-butyldimethylsilyl chloride (TBDMSCl) in DMF with imidazole as a catalyst, yielding 5’-O-TBDMS-2',3'-O-isopropylideneuridine in 95% yield . Subsequent bromination may involve electrophilic substitution or halogenation reagents.

Q. How is the purity and structural integrity of this compound validated?

- Methodology :

- TLC Analysis : Used to monitor reaction progress (e.g., Rf = 0.50 in hexane/ethyl acetate 1:1) .

- NMR Spectroscopy : Key protons (e.g., C2' and C3' isopropylidene methyl groups) appear as sharp doublets (Jgem = 11.5 Hz), with no coupling to fluorine in fluorinated analogs, confirming regioselectivity .

- UV Spectroscopy : Unique absorbance maxima (e.g., λmax 237 nm for cyclonucleoside derivatives) help confirm structural motifs .

Q. What are the recommended storage conditions for this compound?

- Methodology : Store sealed in a dry, cool environment (e.g., -20°C under inert gas) to prevent hydrolysis of the isopropylidene group. Stability under acidic/basic conditions is poor due to the lability of the acetal protecting group .

Advanced Research Questions

Q. How does this compound participate in cyclonucleoside formation?

- Mechanistic Insight : Reaction of 5'-azido derivatives with nitrosyl tetrafluoroborate generates a transient 5'-carbonium ion, which undergoes intramolecular attack by the C2 oxygen of the uracil ring, forming 0,2,5'-anhydrocyclonucleosides (75% yield). This pathway avoids competing hydrolysis, making it useful for synthesizing fluorinated analogs .

- Experimental Design : Use low-temperature conditions (0°C in acetonitrile) to stabilize intermediates and minimize side reactions .

Q. What challenges arise in functionalizing the 5-position of isopropylidene-protected uridine derivatives?

- Data Contradictions : While bromination at the 5-position is straightforward, competing reactions (e.g., deprotection under acidic conditions) may occur. For example, nitrosyl tetrafluoroborate reactions with adenine-containing analogs produce complex mixtures due to side reactions with the heterocycle, but uracil derivatives avoid this issue .

- Optimization Strategy : Use steric protection (e.g., TBDMS groups) at the 5'-position to direct reactivity to the 5-position .

Q. How is this compound used in studying nucleotide analogs for neurodegenerative diseases?

- Application : The isopropylidene group enhances membrane permeability, enabling cellular uptake for in vitro studies. Bromine serves as a leaving group for further functionalization (e.g., Suzuki couplings to introduce biotin tags or fluorophores) .

- Validation : Post-synthetic deprotection (e.g., acidic hydrolysis of the isopropylidene group) yields bioactive 5-bromouridine derivatives for testing in neuronal cell models .

Q. What are the toxicological considerations when handling this compound?

- Safety Data : Classified as a potential mutagen and carcinogen based on structural analogs like BrdU (5-bromo-2'-deoxyuridine). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.